3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with potential applications in organic synthesis. [] Its structure comprises an imidazo[1,2-a]pyridine core with a carboxylic acid substituent at the 2-position and a bromine atom at the 3-position. While its specific biological activities have not been extensively explored in the provided literature, its structural similarity to other bioactive molecules suggests its potential as a building block for synthesizing novel compounds with various applications.
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is notable for its diverse biological activities and applications in medicinal chemistry. The presence of nitrogen and bromine within its structure contributes to its utility in various chemical reactions and biological interactions. The compound is recognized for its potential use in drug development, particularly in the fight against tuberculosis and other infectious diseases .
The compound is classified as a heterocyclic aromatic organic compound, specifically an imidazo[1,2-a]pyridine derivative. Its unique structural features make it a valuable scaffold in medicinal chemistry, where it can be modified to enhance biological activity or selectivity .
The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be accomplished through several methods. A common synthetic route involves the condensation of 2-aminopyridine with bromopyruvic acid under acidic conditions. This reaction typically requires a catalyst and is performed at elevated temperatures to ensure complete conversion .
Another method includes a one-pot tandem cyclization/bromination process that utilizes α-bromoketones and 2-aminopyridines. This approach allows for the formation of imidazopyridines with moderate yields while avoiding the need for additional bases .
The molecular formula for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is C9H7BrN2O2. The compound contains a bromine atom, a carboxylic acid group, and an imidazo[1,2-a]pyridine core structure.
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid participates in various chemical reactions due to its reactive functional groups. Notably, it can undergo:
The mechanism of action for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and methyl groups enhances its binding affinity towards these targets.
The compound is believed to inhibit the growth of tuberculosis bacteria by interfering with biochemical pathways essential for their survival and replication. This interaction may lead to the modulation or inhibition of enzyme activities crucial for bacterial metabolism .
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several significant applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in scientific research and potential therapeutic applications.
Imidazo[1,2-a]pyridine derivatives represent a privileged scaffold in pharmaceutical research, with 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1313712-29-6) emerging as a structurally complex and synthetically valuable compound. Characterized by the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol, this molecule combines three strategically positioned functional groups: a bromine atom at position 3, a methyl group at position 7, and a carboxylic acid at position 2. This precise arrangement creates a versatile chemical entity with significant potential in drug discovery pipelines, particularly for constructing complex molecules through targeted modifications at its reactive sites [4] [6].
The imidazo[1,2-a]pyridine core constitutes a fused bicyclic system featuring a five-membered imidazole ring fused to a six-membered pyridine ring. This arrangement creates an electron-rich, planar aromatic system with distinctive electronic properties. The 7-methyl substituent introduces steric and electronic modulation, while the C-3 bromine atom provides a site for metal-catalyzed cross-coupling reactions. The C-2 carboxylic acid serves dual purposes: enabling direct derivatization (e.g., amide formation) and facilitating salt formation for improved solubility. This structural triad creates a multifunctional building block ideally suited for rational drug design .
The carboxylic acid at the 2-position significantly influences the electronic distribution across the heterocyclic system, making the C-3 position particularly susceptible to nucleophilic substitution when activated by the bromine. The methyl group at C-7 offers opportunities for further functionalization through CH-activation strategies or serves as a metabolic stabilizer in final drug candidates. This combination of features positions the molecule at the intersection of synthetic accessibility and pharmacological relevance, explaining its prominence in modern medicinal chemistry workflows [6] [8].
The systematic naming of this compound follows IUPAC conventions for fused heterocyclic systems: 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This name precisely defines the ring system ("imidazo[1,2-a]pyridine"), the heteroatom orientation ("a" indicating fusion between bonds 1 and 2 of pyridine), and the substituent positions. The numbering scheme assigns position 1 to the bridgehead nitrogen, with carbons 2 and 3 in the imidazole ring, and positions 5 through 8 in the pyridine ring (position 4 being the carbon shared in fusion) [4] .
Table 1: Structural Isomers of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
Compound Name | Substituent Positions | CAS Number | Molecular Formula | Key Distinction |
---|---|---|---|---|
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Br (C3), CH₃ (C7), COOH (C2) | 1313712-29-6 | C₉H₇BrN₂O₂ | Target Compound |
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Br (C3), CH₃ (C8), COOH (C2) | 1313712-29-6 | C₉H₇BrN₂O₂ | Methyl position shifted to adjacent carbon [4] |
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | Br (C7), COOCH₃ (C3) | 1313410-86-4 | C₉H₇BrN₂O₂ | Bromine/carboxylate positions swapped; methyl ester |
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Br (C7), COOH (C3) | 1019021-93-2 | C₈H₅BrN₂O₂ | Lacks methyl group; different substituent positions [6] |
Isomeric distinctions critically influence physicochemical properties and reactivity. For instance, shifting the methyl group from C-7 (as in the target compound) to C-8 (3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid) alters the electron density distribution around the pyridine nitrogen, potentially affecting hydrogen bonding capacity and metal coordination. Similarly, the regioisomeric pair involving swapped bromine and carboxylate positions (e.g., 7-bromo vs 3-bromo isomers) exhibit markedly different electronic properties and steric environments around the reactive sites, influencing their utility in subsequent derivatization reactions [4] [8].
The emergence of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a synthetic building block parallels the growing recognition of imidazo[1,2-a]pyridines as privileged scaffolds in drug discovery. Early medicinal chemistry efforts focused on simple analogs like 2-methylimidazo[1,2-a]pyridine (known for sedative properties), but the introduction of halogen and carboxylate functionalities significantly expanded synthetic utility. The commercial availability of this specific derivative (e.g., from suppliers like Ambeed, Inc. and BLD Pharmatech) since the early 2010s reflects its established role in modern drug discovery pipelines [4] [5] [6].
The strategic placement of reactive handles enables parallel diversification: the bromine atom facilitates palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the carboxylic acid enables amide bond formation with diverse amines or reduction to alcohols. This versatility is exemplified in the synthesis of complex amide derivatives like methyl 3-[(7-bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoate, where analogous carboxylic acids serve as key intermediates. The 7-methyl group provides additional opportunities for late-stage functionalization via directed ortho-metalation or radical approaches, making this compound a three-dimensional canvas for medicinal chemists [6].
Table 2: Key Synthetic Applications of the Compound and Its Analogs
Reaction Type | Functional Group Utilized | Typical Products | Medicinal Chemistry Purpose |
---|---|---|---|
Cross-Coupling | C-Br bond | C3-Aryl, C3-Alkynyl, C3-Vinyl derivatives | Biaryl motifs for target engagement, kinase inhibitors |
Amide Formation | COOH group | Amides, peptidomimetics, hydroxamic acids | Protease inhibitors, protein-protein interaction modulators |
Esterification/Hydrolysis | COOH group | Prodrugs (esters), direct carboxylic acid analogs | Solubility modulation, prodrug design |
CH Functionalization | C7-CH₃ group | C7-Hydroxymethyl, C7-Carboxylic acid, C7-Aryl | Additional vector for diversity, polarity adjustment |
The historical evolution of this compound's applications underscores a broader trend in medicinal chemistry: the shift towards highly functionalized, modular building blocks that enable rapid exploration of chemical space. Its structural complexity—incorporating halogen, alkyl, and carboxylate functions on a biologically relevant core—reduces synthetic steps compared to de novo construction, accelerating lead optimization. The documented use of closely related analogs in antibacterial, anxiolytic, and kinase inhibitor development highlights the therapeutic relevance conferred by the imidazo[1,2-a]pyridine scaffold [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9